5,6-dichloro-1,3-benzoxazol-2-amine
Overview
Description
5,6-dichloro-1,3-benzoxazol-2-amine: is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is of significant interest due to its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with aldehydes or ketones under various conditions. One common method includes the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . Another approach involves the reaction of 2-aminophenol with isothiocyanates or ortho-esters .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5,6-dichloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like chlorine, nitric acid, and sulfuric acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid, sulfuric acid
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or nitrated compounds .
Scientific Research Applications
Chemistry: In chemistry, 5,6-dichloro-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their efficacy in treating diseases such as cancer, diabetes, and inflammation .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5,6-dichloro-1,3-benzoxazol-2-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes. In cancer research, it targets enzymes and proteins involved in cell proliferation and apoptosis, such as DNA topoisomerases and protein kinases .
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities but differing in its nitrogen atom placement.
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and applications.
Benzisoxazole: Contains an isoxazole ring, differing in the position of the nitrogen and oxygen atoms
Uniqueness: 5,6-dichloro-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichloro substitution enhances its antimicrobial and anticancer properties compared to other benzoxazole derivatives .
Properties
IUPAC Name |
5,6-dichloro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQUKMGROAAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214034 | |
Record name | Benzoxazole, 2-amino-5,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-12-3 | |
Record name | 5,6-Dichloro-2-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64037-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 2-amino-5,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-amino-5,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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